molecular formula C16H25N B13051657 (4-Tert-butylphenyl)(cyclopentyl)methanamine

(4-Tert-butylphenyl)(cyclopentyl)methanamine

Cat. No.: B13051657
M. Wt: 231.38 g/mol
InChI Key: RQJKZUVMYVDYNG-UHFFFAOYSA-N
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Description

(4-Tert-butylphenyl)(cyclopentyl)methanamine is a secondary amine featuring a cyclopentyl group and a 4-tert-butylphenyl substituent attached to a central methanamine scaffold. This structure combines hydrophobic (cyclopentyl and tert-butyl) and amine functionalities, making it relevant in pharmaceutical and materials research. The tert-butyl group enhances steric bulk and lipophilicity, while the cyclopentyl moiety contributes to conformational rigidity and hydrophobic interactions [1], [9].

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

(4-tert-butylphenyl)-cyclopentylmethanamine

InChI

InChI=1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)15(17)12-6-4-5-7-12/h8-12,15H,4-7,17H2,1-3H3

InChI Key

RQJKZUVMYVDYNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2CCCC2)N

Origin of Product

United States

Preparation Methods

General Procedure Overview

  • Starting materials: 4-tert-butylphenyl bromide or chloride as the aryl halide; cyclopentylamine or cyclopentyl-derived imine as the nucleophile.
  • Catalysts: Pd(OAc)2 or Ni-based catalysts combined with phosphine ligands such as NiXantphos or Buchwald-type ligands.
  • Base: Strong non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) or lithium bis(trimethylsilyl)amide (LiN(SiMe3)2).
  • Solvent: Anhydrous tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME).
  • Conditions: Reactions typically performed under inert atmosphere (nitrogen), at temperatures ranging from room temperature to 60 ºC, for 3 to 12 hours.

Detailed Reaction Steps

  • Formation of imine intermediate by condensation of cyclopentylamine with an aldehyde or ketone precursor.
  • In a glove box or under nitrogen, the imine and catalyst are combined in dry solvent.
  • The aryl halide (4-tert-butylphenyl bromide or chloride) is added dropwise.
  • The base solution is added portionwise to maintain controlled reactivity.
  • The reaction mixture is stirred for a designated period at controlled temperature.
  • After completion, the mixture is opened to air, quenched with water, and extracted with ethyl acetate.
  • The crude product is purified by flash chromatography on silica gel using hexanes to diethyl ether gradients.

Representative Experimental Data

Parameter Details
Catalyst loading 2.5–5 mol % Pd or Ni catalyst
Base equivalents 1.5 equivalents of NaN(SiMe3)2 or LiN(SiMe3)2
Solvent volume 0.5–1 mL per 0.1 mmol scale
Temperature 24–60 ºC
Reaction time 3–12 hours
Yield 81–90% isolated yield
Purification method Flash chromatography (hexanes/diethyl ether 1:50)

This method yields the target amine as a white solid with high purity and reproducibility.

One-Pot Sequential Imine Formation and Arylation

An advanced synthetic strategy involves a one-pot procedure where imine formation and subsequent palladium-catalyzed arylation occur sequentially without isolation of intermediates.

Procedure Summary

  • Cyclopentylamine is reacted with an appropriate aldehyde or ketone (e.g., benzophenone imine) in dry THF at 50 ºC for 12 hours to form the imine.
  • After solvent removal under vacuum, the reaction vessel is refilled with nitrogen.
  • A catalyst solution (Pd(OAc)2 and NiXantphos) in CPME is added.
  • 4-tert-butylphenyl bromide is introduced dropwise.
  • NaN(SiMe3)2 base is added portionwise at room temperature.
  • The mixture is stirred for 3 hours at room temperature.
  • Workup and purification follow as described above.

Advantages

  • Avoids isolation and purification of unstable imine intermediates.
  • Reduces reaction time and handling steps.
  • High yields (up to 90%) and clean product profiles.

Reaction Conditions Table

Step Conditions
Imine formation 50 ºC, 12 h, dry THF
Catalyst addition Pd(OAc)2 (2.5 mol %), NiXantphos
Arylation Room temp, 3 h
Base addition NaN(SiMe3)2, portionwise
Purification Flash chromatography

This one-pot method is well-suited for efficient synthesis of (4-tert-butylphenyl)(cyclopentyl)methanamine derivatives.

Alternative Methods and Notes

  • Use of Different Bases: LiN(SiMe3)2 has been successfully employed instead of NaN(SiMe3)2, with comparable yields and reaction profiles.
  • Catalyst Variations: Buchwald's third-generation Pd pre-catalyst combined with NIXANTPHOS ligand has been used, providing high catalytic efficiency and selectivity.
  • Temperature Effects: Higher temperatures (60 ºC) accelerate the reaction but room temperature protocols are effective for sensitive substrates.
  • Purification: Flash chromatography using a gradient from hexanes to diethyl ether (1:50) on silica gel is standard to isolate the product in pure form.

Summary Table of Preparation Methods

Method Key Features Yield (%) Reaction Time Temperature Catalyst System
Pd/Ni-catalyzed arylation of imines Two-step: imine formation + arylation, isolated imine 81–90 6–12 h 24–60 ºC Pd(OAc)2 or NiXantphos + base
One-pot imine formation and arylation Sequential in one vessel, no isolation of imine ~90 ~15 h total 24–50 ºC Pd(OAc)2 + NiXantphos + base
Base variation (LiN(SiMe3)2) Alternative strong base 81–86 6–14 h 23–60 ºC Pd + NIXANTPHOS

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylphenyl)(cyclopentyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Tert-butylphenyl)(cyclopentyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Tert-butylphenyl)(cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and cyclopentyl moiety contribute to the compound’s binding affinity and selectivity. The methanamine linkage allows for potential hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bond Dissociation Energies

Evidence from bond dissociation studies reveals critical differences in stability between cyclopentyl- and tert-butyl-containing compounds. In cyclopentylamine (CPA), the N–C bond breaks at 5.7 eV , a lower energy barrier compared to other amines (e.g., ethyl or butyl derivatives dissociate at 8.3–9.0 eV) [1]. This suggests that the cyclopentyl group in (4-tert-butylphenyl)(cyclopentyl)methanamine may confer moderate stability, balancing reactivity and structural integrity.

Table 1: Bond Dissociation Energies in Amines and Ethers
Compound Type Radical Lost Dissociation Energy (eV)
Cyclopentylamine (CPA) Cyclopentyl 5.7
Ethylamine Ethyl 8.3
Butylamine Butyl 8.0
Tert-butyl-substituted ether Tert-butyl 5.7 (same as cyclopentyl)
Table 2: Antifungal Activity of Cycloalkyl Derivatives
Compound Ring Size (Cycloalkyl) MIC₅₀ (μg/mL) MIC₁₀₀ (μg/mL)
3a Cyclopentyl 32 64
3d Cyclohexyl 8 16
3g Cycloheptyl 32 64

Fluorinated Analogues

Fluorine substitution on the phenyl ring (e.g., [1-(4-fluorophenyl)cyclopentyl]methanamine) introduces electronic effects that may alter bioavailability. However, such derivatives often show comparable or reduced activity compared to non-fluorinated counterparts [14], [17].

Hydrophobic Interactions in Host-Guest Chemistry

Phosphine ligands with tert-butylphenyl groups (e.g., diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine) exhibit moderate host-guest association constants (~10² ) in supercritical CO₂. The absence of a cyclopentyl group limits their binding strength compared to adamantyl-substituted phosphines [6].

Key Differentiators of (4-Tert-butylphenyl)(cyclopentyl)methanamine

Balanced Hydrophobicity : The combination of tert-butyl (steric bulk) and cyclopentyl (conformational rigidity) groups optimizes interactions with hydrophobic enzyme pockets [9].

Moderate Reactivity : Lower N–C bond dissociation energy compared to linear alkylamines enables controlled reactivity in synthetic applications [1].

Versatile Scaffold : The methanamine core allows functionalization with diverse linkers (e.g., urea, thiourea) for targeted bioactivity [8].

Biological Activity

The compound (4-Tert-butylphenyl)(cyclopentyl)methanamine , also known by its IUPAC name [1-(4-tert-butylphenyl)cyclopentyl]methanamine , is a chemical entity with significant potential in various biological applications. With a molecular formula of C16H25NC_{16}H_{25}N and a molecular weight of 231.38g/mol231.38\,g/mol, this compound has been the subject of research focusing on its biological activity, mechanisms of action, and potential therapeutic uses.

The biological activity of (4-Tert-butylphenyl)(cyclopentyl)methanamine primarily involves its interaction with specific receptors and enzymes. This compound can modulate the activity of these biological targets, influencing various signaling pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act as an allosteric modulator for certain receptors, similar to other compounds in its class .

Pharmacological Properties

Research indicates that (4-Tert-butylphenyl)(cyclopentyl)methanamine exhibits several pharmacological properties:

  • Antidepressant Activity : Initial studies have shown that this compound may possess antidepressant-like effects in animal models, potentially through the modulation of neurotransmitter systems.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Some studies indicate neuroprotective effects, which could be beneficial in neurodegenerative conditions .

Case Studies

  • Antidepressant Effects : A study conducted on rodent models demonstrated that administration of (4-Tert-butylphenyl)(cyclopentyl)methanamine led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound appeared to enhance serotonergic and noradrenergic signaling pathways.
  • Inflammation Reduction : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, (4-Tert-butylphenyl)(cyclopentyl)methanamine significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in managing chronic inflammatory conditions .
  • Neuroprotection : A neuroprotective study using primary neuronal cultures exposed to oxidative stress showed that treatment with (4-Tert-butylphenyl)(cyclopentyl)methanamine resulted in reduced cell death and preserved neuronal function, suggesting a protective role against oxidative damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Tert-butylphenyl)(cyclopentyl)methanamine, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-(4-Methylphenyl)cyclopentylmethanamineStructureModerate antidepressant effects
1-(4-Ethylphenyl)cyclopentylmethanamineStructureMild anti-inflammatory properties
1-(4-Isopropylphenyl)cyclopentylmethanamineStructureNeuroprotective effects

This table illustrates how variations in the substituents on the phenyl ring can influence the pharmacological profile of similar compounds.

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